molecular formula C21H17N3O4 B15024439 methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B15024439
M. Wt: 375.4 g/mol
InChI Key: YWDKQUPECGYRSQ-RVDMUPIBSA-N
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Description

Methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidinone core, and a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the cyano group and the phenoxy substituent. The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidinone derivatives and phenoxy-substituted compounds. Examples include:

  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
  • 3-((2-aminoethyl)amino)propyl)methoxyvinyl ether

Uniqueness

Methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is unique due to its combination of a cyano group, a pyrido[1,2-a]pyrimidinone core, and a phenoxy substituent. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C21H17N3O4/c1-13-7-4-5-9-17(13)28-19-16(11-15(12-22)21(26)27-3)20(25)24-10-6-8-14(2)18(24)23-19/h4-11H,1-3H3/b15-11+

InChI Key

YWDKQUPECGYRSQ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC

Origin of Product

United States

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